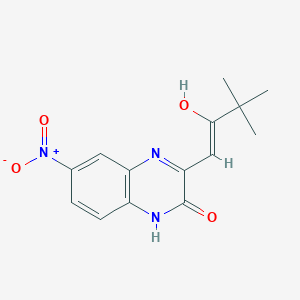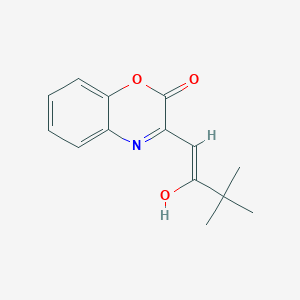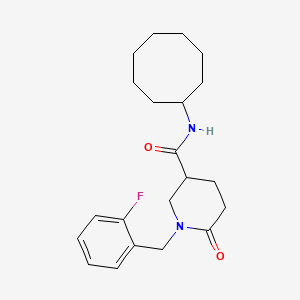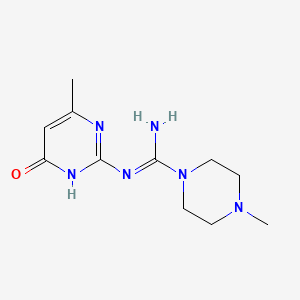![molecular formula C22H35N3O B6106503 1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential use in the development of new drugs that can target specific receptors in the human body.
作用機序
The exact mechanism of action of 1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which can affect the release of various neurotransmitters, including dopamine and serotonin. This modulation can lead to changes in neuronal activity and can have an impact on mood, cognition, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in pain perception. It has also been shown to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. It is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also limitations to its use. This compound has been shown to have some toxicity in vitro, which can limit its use in certain experiments. Additionally, its effects on other receptors and neurotransmitters in the brain are not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One potential area of study is its use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, which can potentially be useful in slowing or preventing the progression of these diseases. Another area of study is its use in the development of new drugs that can target the sigma-1 receptor. This compound can serve as a starting point for the development of new compounds that can have improved efficacy and reduced toxicity. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other receptors and neurotransmitters in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in the field of pharmacology for its potential use as a drug candidate. Its affinity for the sigma-1 receptor and its neuroprotective effects make it a useful tool for studying the physiological and biochemical effects of this receptor. However, further research is needed to fully understand its mechanism of action and its effects on other receptors and neurotransmitters in the brain.
合成法
1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(4-methylpentanoyl)piperidine with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The resulting compound can be purified using various techniques, such as chromatography or recrystallization. The purity of the final product is crucial for its use in scientific research.
科学的研究の応用
1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been studied extensively in the field of pharmacology for its potential use as a drug candidate. It has been shown to have affinity for a specific receptor in the brain, the sigma-1 receptor, which is involved in various physiological processes, including pain perception, cognition, and mood regulation. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methyl-1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-18(2)10-11-22(26)25-12-6-8-20(17-25)23-13-15-24(16-14-23)21-9-5-4-7-19(21)3/h4-5,7,9,18,20H,6,8,10-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTOVJAQXFJPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)

![5-{[benzyl(methyl)amino]methyl}-N-[1-(6-methyl-3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6106455.png)

![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)

![1-[3-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6106490.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B6106510.png)
![3,4-dichloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B6106517.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6106520.png)
![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)